![molecular formula C18H20N2O6S B7571624 3-[(5-Acetamido-2-methoxyphenyl)sulfamoyl]-4-ethylbenzoic acid](/img/structure/B7571624.png)
3-[(5-Acetamido-2-methoxyphenyl)sulfamoyl]-4-ethylbenzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(5-Acetamido-2-methoxyphenyl)sulfamoyl]-4-ethylbenzoic acid, also known as Celecoxib, is a nonsteroidal anti-inflammatory drug (NSAID) that is commonly used to treat pain and inflammation associated with conditions such as osteoarthritis, rheumatoid arthritis, and ankylosing spondylitis. It was first approved by the US Food and Drug Administration (FDA) in 1998 and has since become one of the most widely prescribed NSAIDs in the world.
作用機序
3-[(5-Acetamido-2-methoxyphenyl)sulfamoyl]-4-ethylbenzoic acid works by selectively inhibiting COX-2, while leaving COX-1, another enzyme that is involved in the production of prostaglandins, largely unaffected. This selective inhibition of COX-2 leads to a reduction in the production of prostaglandins, which in turn reduces inflammation and pain.
Biochemical and Physiological Effects
3-[(5-Acetamido-2-methoxyphenyl)sulfamoyl]-4-ethylbenzoic acid has been shown to have a number of biochemical and physiological effects. In addition to its anti-inflammatory and analgesic properties, the drug has been shown to have anti-tumor and anti-angiogenic effects, as well as the ability to inhibit the growth of cancer cells.
実験室実験の利点と制限
One of the major advantages of 3-[(5-Acetamido-2-methoxyphenyl)sulfamoyl]-4-ethylbenzoic acid as a research tool is its selectivity for COX-2, which allows researchers to specifically target this enzyme and study its effects. However, the drug's relatively high cost and potential for side effects, such as gastrointestinal bleeding and cardiovascular events, can limit its use in certain research settings.
将来の方向性
There are a number of potential future directions for research on 3-[(5-Acetamido-2-methoxyphenyl)sulfamoyl]-4-ethylbenzoic acid. One area of interest is the drug's potential use in the prevention and treatment of cancer, particularly in combination with other chemotherapeutic agents. Other potential directions include the drug's use in the treatment of Alzheimer's disease and other neurodegenerative disorders, as well as its potential as a therapeutic agent for cardiovascular disease.
合成法
The synthesis of 3-[(5-Acetamido-2-methoxyphenyl)sulfamoyl]-4-ethylbenzoic acid involves the condensation of 4-ethylbenzoic acid with sulfonamide, followed by acetylation to produce the final product. This process was first described in a 1998 patent by G.D. Searle LLC, the company that originally developed 3-[(5-Acetamido-2-methoxyphenyl)sulfamoyl]-4-ethylbenzoic acid.
科学的研究の応用
3-[(5-Acetamido-2-methoxyphenyl)sulfamoyl]-4-ethylbenzoic acid has been extensively studied for its potential use in the treatment of a wide range of conditions, including cancer, Alzheimer's disease, and cardiovascular disease. In particular, research has focused on the drug's ability to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are known to play a role in inflammation and pain.
特性
IUPAC Name |
3-[(5-acetamido-2-methoxyphenyl)sulfamoyl]-4-ethylbenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O6S/c1-4-12-5-6-13(18(22)23)9-17(12)27(24,25)20-15-10-14(19-11(2)21)7-8-16(15)26-3/h5-10,20H,4H2,1-3H3,(H,19,21)(H,22,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXNJSDDAILKUNR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=C(C=C1)C(=O)O)S(=O)(=O)NC2=C(C=CC(=C2)NC(=O)C)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。